![molecular formula C₂₆H₂₀D₅NO₃ B1140298 4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide CAS No. 1020719-20-3](/img/structure/B1140298.png)
4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide is a complex organic compound with a unique structure that includes deuterium-labeled phenyl groups
Aplicaciones Científicas De Investigación
4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The deuterium-labeled phenyl groups make it useful in metabolic studies and tracing experiments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin . Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase , which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol. Thus, the primary target of this compound is the HMG-CoA reductase enzyme.
Mode of Action
As a competitive inhibitor, Atorvastatin and its metabolites, including N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide, bind to the active site of HMG-CoA reductase. This binding prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in mevalonate and, consequently, a reduction in the amount of cholesterol synthesized in the liver. This decrease in cholesterol synthesis results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL particles from the bloodstream and leading to a decrease in circulating LDL-cholesterol levels .
Pharmacokinetics
It is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate , suggesting good bioavailability.
Result of Action
The primary result of the action of N-4-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide is a reduction in the levels of circulating LDL-cholesterol. This is due to the inhibition of cholesterol synthesis and the subsequent upregulation of LDL receptors on hepatocytes .
Métodos De Preparación
The synthesis of 4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide involves several steps. The synthetic route typically starts with the preparation of the deuterium-labeled phenyl group, followed by the formation of the pentanamide backbone. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, especially if electron-withdrawing groups are present. Common reagents include halogens and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar compounds include other deuterium-labeled organic molecules and pentanamides with different substituents. What sets 4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide apart is its specific combination of deuterium labeling and functional groups, which can provide unique properties in terms of stability, reactivity, and biological activity.
Propiedades
IUPAC Name |
4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZYAJFAUTKRU-BDXWSXJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
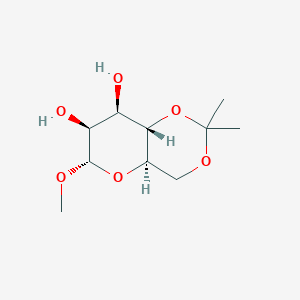


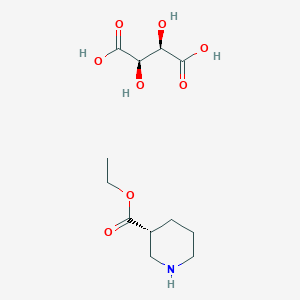

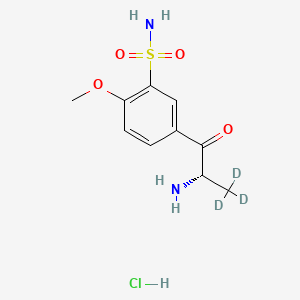
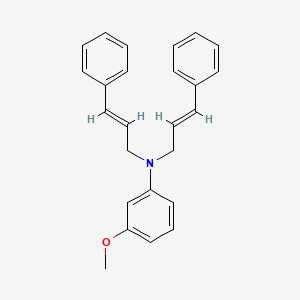
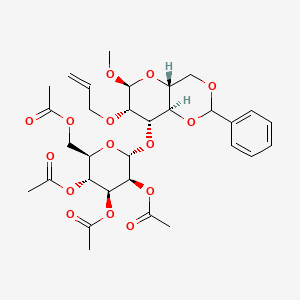
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
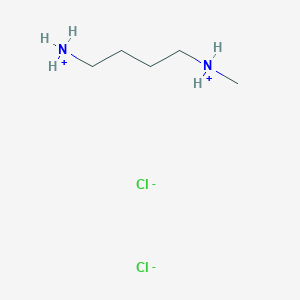
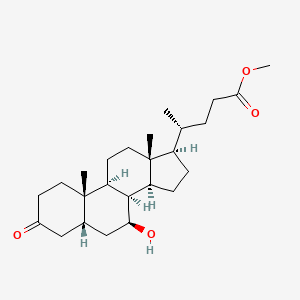
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
